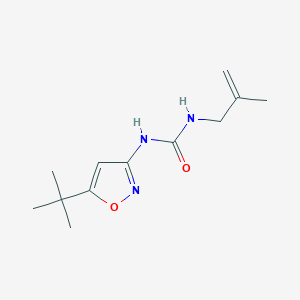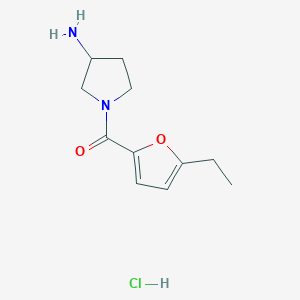![molecular formula C13H15N3OS B7633817 1-[6-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyridin-3-yl]ethanone](/img/structure/B7633817.png)
1-[6-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyridin-3-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyridin-3-yl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ETK or Ethylthiazolylketone and is widely used in scientific research.
Wirkmechanismus
The mechanism of action of ETK is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in the inflammatory and tumor processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation, and also to induce apoptosis in tumor cells.
Biochemical and Physiological Effects:
ETK has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation, and also to reduce the production of reactive oxygen species (ROS), which can cause damage to cells. In addition, it has been shown to induce apoptosis in tumor cells, which can lead to the death of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ETK in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile, making it a safe candidate for use in various experiments. However, one of the limitations of using ETK is its high cost, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of ETK in scientific research. One potential application is in the development of new drugs for the treatment of inflammatory diseases and cancer. ETK has also been shown to have potential applications in the field of neurodegenerative diseases, as it has been shown to have neuroprotective properties. Further research is needed to fully understand the potential applications of ETK in these fields.
Synthesemethoden
The synthesis of ETK involves the reaction of 2-ethyl-4-methylthiazole with 3-bromopyridine in the presence of a base, followed by the addition of an amine to form the final product. This method has been widely used to produce ETK in large quantities.
Wissenschaftliche Forschungsanwendungen
ETK has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
1-[6-[(2-ethyl-1,3-thiazol-4-yl)methylamino]pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-3-13-16-11(8-18-13)7-15-12-5-4-10(6-14-12)9(2)17/h4-6,8H,3,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQBDAYIRXNIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CNC2=NC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[4-(trifluoromethyl)cyclohexyl]urea](/img/structure/B7633734.png)


![2-[(2-Bromo-6-fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7633746.png)
![3-(6-Methoxypyridin-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7633757.png)

![1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea](/img/structure/B7633772.png)
![(E)-4-(dimethylamino)-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-enamide](/img/structure/B7633776.png)

![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7633792.png)
![7-[(1-methylbenzimidazol-2-yl)methyl]-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7633800.png)
![5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one](/img/structure/B7633803.png)
![2-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-4-N,4-N-dimethylpyrimidine-2,4-diamine](/img/structure/B7633818.png)
![1-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7633829.png)